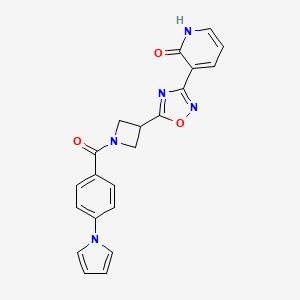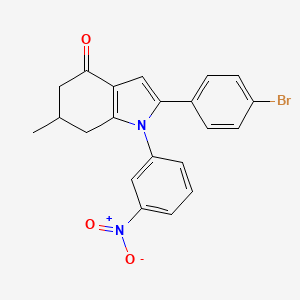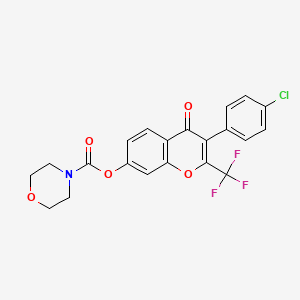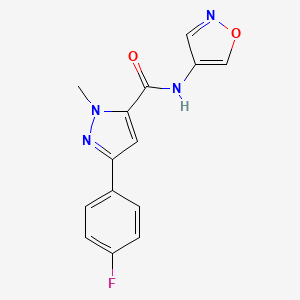
3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. The presence of a 1,2,4-oxadiazole ring, a pyrrolidin-2-one moiety, and a pyrrolo[1,2-a]benzimidazole-like structure suggests potential for interaction with various biological targets, including receptors and enzymes.
Synthesis Analysis
The synthesis of related oxadiazole compounds has been reported through one-pot condensation reactions involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of bicyclic systems containing the 1,2,4-oxadiazole ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using IR and 1H NMR methods, as well as liquid chromato-mass spectrometry . These techniques would likely be useful in determining the structure of this compound, ensuring the correct assembly of the molecule and verifying the presence of its various functional groups.
Chemical Reactions Analysis
Compounds containing the oxadiazole ring have been found to exhibit potent agonist activity at benzodiazepine receptors . The presence of a pyrrolidin-2-one moiety could also imply a range of chemical reactivity, particularly in the formation of additional rings or in nucleophilic substitution reactions. The pyrrolo[1,2-a]benzimidazole-based structures have been shown to cleave DNA under reducing conditions, indicating that the compound may also participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its heterocyclic components. Oxadiazoles are known to be metabolically stable, which could confer stability to the compound . The antioxidant activity of similar compounds has been evaluated, with some showing high protection against DNA damage . This suggests that the compound may also possess antioxidant properties, although specific studies would be required to confirm this.
Applications De Recherche Scientifique
Pharma Market Reflection
Azetidine and its derivatives, including structures similar to 3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, have been studied for their potential as alpha-subtype selective 5-HT-1D receptor agonists, which are relevant in the treatment of migraine. These compounds are highlighted for their fewer side effects compared to other treatments (Habernickel, 2001).
Antimicrobial Activity
A series of compounds including azetidinone derivatives have been synthesized and characterized, showing significant antimicrobial activity against various bacterial and fungal strains. This suggests a potential use of these compounds, including those structurally related to this compound, in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).
Synthesis and Biological Activity Prediction
The synthesis of novel bicyclic systems containing 1,2,4-oxadiazole, similar in structure to the compound , has been achieved. The biological activity of these synthesized compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).
In Silico Drug-likeness Prediction
In a study focusing on 1H-pyrrole-3-carboxylic acids derivatives, which share structural similarities with the compound of interest, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were conducted. The study revealed that these compounds possess excellent drug-likeness properties, suggesting their potential as pharmaceutical agents (Pandya, Dave, Patel, & Desai, 2019).
Propriétés
IUPAC Name |
3-[5-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-19-17(4-3-9-22-19)18-23-20(29-24-18)15-12-26(13-15)21(28)14-5-7-16(8-6-14)25-10-1-2-11-25/h1-11,15H,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOXIMAFRDXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)


![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)

